molecular formula C18H16O6 B12365836 Brazilin-7-acetate

Brazilin-7-acetate

Cat. No.: B12365836
M. Wt: 328.3 g/mol
InChI Key: CJKVIXHMJFUBFG-ZWKOTPCHSA-N
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Description

Brazilin-7-acetate is a derivative of brazilin, a natural red dye obtained from the heartwood of certain species of tropical trees. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound has shown reduced toxicity and enhanced efficacy compared to its parent compound, making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brazilin-7-acetate typically involves the acetylation of brazilin. The process begins with the extraction of brazilin from the heartwood of trees such as Caesalpinia sappan. The extracted brazilin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 7th position of the brazilin molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Brazilin-7-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinones, reduced brazilin derivatives, and various substituted brazilin compounds. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

Brazilin-7-acetate exerts its effects primarily by inhibiting the aggregation of α-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s disease patients. The compound disrupts the formation of α-synuclein fibrils and breaks down existing fibrils in a dosage-dependent manner. Additionally, this compound reduces oxidative stress by scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation compared to brazilin. Its ability to mitigate oxidative stress and protect neuronal cells makes it a unique and promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate

InChI

InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1

InChI Key

CJKVIXHMJFUBFG-ZWKOTPCHSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O

Origin of Product

United States

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